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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanol

Cat. No.: B168832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Bromophenyl)cyclobutanol is a valuable building block in medicinal chemistry, offering a

unique three-dimensional scaffold that can be exploited to enhance the pharmacological

properties of drug candidates. The cyclobutane moiety provides conformational restriction and

metabolic stability, while the bromophenyl group serves as a versatile handle for further

chemical modifications, such as cross-coupling reactions. This document provides detailed

application notes and experimental protocols for the use of 1-(4-bromophenyl)cyclobutanol in
the synthesis of potent influenza A virus inhibitors.

Application in the Synthesis of Influenza A Virus
Inhibitors
1-(4-Bromophenyl)cyclobutanol has been successfully utilized as a key intermediate in the

synthesis of a novel class of pyrazine-based influenza A virus inhibitors. These compounds

have demonstrated potent activity against various influenza A strains by targeting the viral

hemagglutinin (HA) protein, a critical component for viral entry into host cells. The unique

combination of the cyclobutanol and bromophenyl moieties allows for precise structural

modifications to optimize binding affinity and antiviral efficacy.
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A notable application is in the synthesis of compounds that mimic the action of broadly

neutralizing antibodies (bnAbs) by targeting the conserved stem region of the HA protein. This

approach offers the potential for broad-spectrum activity against multiple influenza A subtypes.

Research by Janssen Pharmaceuticals has led to the development of small molecule inhibitors,

such as JNJ4796, which are orally active and show protective effects in preclinical models.[1]

[2]

Structure-Activity Relationship (SAR) Insights
The 1-(4-bromophenyl)cyclobutanol scaffold allows for systematic exploration of the

structure-activity relationships (SAR) of pyrazine-based influenza inhibitors. Key insights

include:

Cyclobutanol Moiety: The cyclobutyl group provides a rigid, non-planar structure that can

favorably interact with hydrophobic pockets in the HA stem region. Its three-dimensional

nature is crucial for achieving high binding affinity.

Bromophenyl Group: The bromine atom on the phenyl ring serves as a key reactive site for

introducing further diversity through palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki-Miyaura coupling). This enables the exploration of various substituents at the para-

position to optimize potency and pharmacokinetic properties.

Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol
This protocol describes the synthesis of the title building block from 1-bromo-4-iodobenzene

and cyclobutanone.

Materials:

1-Bromo-4-iodobenzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (2.5 M solution in hexane)

Cyclobutanone
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Saturated aqueous ammonium chloride solution

Ethyl acetate

Heptane

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 1-bromo-4-iodobenzene (1.0 eq) in anhydrous THF.

Cool the solution to -78 °C under a nitrogen atmosphere.

Slowly add n-butyllithium (1.05 eq) and stir for 20 minutes at -78 °C.

Add cyclobutanone (1.05 eq) dropwise to the cold solution.

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16

hours.

Quench the reaction with a saturated aqueous ammonium chloride solution.

Extract the aqueous layer with a 1:1 (v/v) mixture of ethyl acetate/THF.

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a gradient of 0% to 30%

ethyl acetate in heptane to yield 1-(4-bromophenyl)cyclobutanol as a clear oil (typically

~65% yield).[3]

Protocol 2: Synthesis of a Pyrazine-Based Influenza A
Inhibitor Intermediate
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This protocol outlines the coupling of 1-(4-bromophenyl)cyclobutanol with a pyrazine

derivative, a key step in the synthesis of influenza A inhibitors as described in patent

WO2017025422A1.

Materials:

1-(4-Bromophenyl)cyclobutanol

3-Amino-5-chloropyrazine-2-carboxamide

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Base (e.g., K₂CO₃)

Anhydrous solvent (e.g., 1,4-dioxane)

General Procedure (based on related Suzuki-Miyaura couplings):

To a dry reaction vessel, add 3-amino-5-chloropyrazine-2-carboxamide (1.0 eq), 1-(4-
bromophenyl)cyclobutanol (after conversion to the corresponding boronic acid or ester)

(1.2 eq), and the base (2.0 eq).

Seal the vessel and purge with an inert gas (e.g., argon) for 15 minutes.

Add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 eq).

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

pyrazine derivative.
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Quantitative Data
The following table summarizes the biological activity of a representative pyrazine-based

influenza A inhibitor synthesized using a 1-(4-substituted-phenyl)cyclobutanol intermediate, as

described in the patent literature.

Compound ID
(Example from
WO2017025422A1)

Influenza A Strain Assay Type IC50 (µM)

Example Compound H1N1
Cell-based antiviral

assay
< 1

Note: The patent provides a range of compounds with potent activity. The specific IC50 value is

representative of the high potency achieved with this chemical scaffold.

Visualizations
Experimental Workflow for Influenza Inhibitor Synthesis
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Caption: Workflow for the synthesis of pyrazine-based influenza inhibitors.

Proposed Mechanism of Action: Inhibition of Viral Entry
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Caption: Inhibition of influenza virus entry by targeting the HA stem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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